![molecular formula C5H2BrN3S B1441227 3-Bromoisothiazolo[4,5-b]pyrazine CAS No. 907597-26-6](/img/structure/B1441227.png)
3-Bromoisothiazolo[4,5-b]pyrazine
Descripción general
Descripción
3-Bromoisothiazolo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C5H2BrN3S and its molecular weight is 216.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromoisothiazolo[4,5-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of isothiazole derivatives with brominated pyrazines. The synthetic pathway may include the following steps:
- Formation of Isothiazole : The initial step involves the condensation of thioamide with a suitable halogenated reagent.
- Bromination : The compound is then brominated to introduce the bromine atom at the desired position.
- Cyclization : Finally, cyclization occurs to form the isothiazolo[4,5-b]pyrazine structure.
Biological Activity
This compound exhibits a range of biological activities, including:
Anticancer Activity
- Mechanism : Studies indicate that compounds containing isothiazole and pyrazine moieties can inhibit various kinases involved in cancer progression. For instance, they may target tropomyosin receptor kinases (TRKs) which are implicated in cell proliferation and differentiation .
- Case Studies : In vitro studies have shown that derivatives of isothiazolo[4,5-b]pyrazine can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.18 μM to 0.304 μM .
Antimicrobial Activity
- Mechanism : The compound has shown promising antibacterial effects against various pathogens. The presence of both isothiazole and pyrazine rings enhances its ability to penetrate bacterial membranes and disrupt cellular processes.
- Research Findings : A study reported significant activity against Mycobacterium tuberculosis with compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .
Neuroprotective Effects
- Mechanism : Some derivatives have demonstrated neuroprotective properties by reducing oxidative stress in neuronal cell lines. This is attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways.
- Case Studies : In experiments involving human neuroblastoma cells (SH-SY5Y), certain derivatives showed EC50 values around 3.55 μM for enhancing cell viability under oxidative stress conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazine and isothiazole rings:
- Substituents : Electron-donating groups tend to enhance activity against cancer cells, while halogen substitutions can increase antibacterial potency .
- Table of Activities :
Compound Variant | Biological Activity | IC50/EC50 Values |
---|---|---|
This compound | Breast Cancer (MCF-7) | 0.304 μM |
Isothiazole Derivative A | Antimicrobial against M. tuberculosis | MIC = 0.5 μM |
Neuroprotective Variant B | Neuroblastoma (SH-SY5Y) | EC50 = 3.55 μM |
Aplicaciones Científicas De Investigación
Antiviral Properties
Research has highlighted the antiviral potential of 3-bromoisothiazolo[4,5-b]pyrazine derivatives against various viruses. For example, studies have demonstrated that isothiazolo[4,3-b]pyridine-based compounds exhibit significant inhibitory activity against dengue virus, hepatitis C virus (HCV), and Ebola virus (EBOV) with low micromolar IC50 values. These compounds function by inhibiting specific kinases such as cyclin G-associated kinase (GAK), which plays a critical role in viral replication .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Derivatives of isothiazolo[4,5-b]pyrazine have been tested for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Cancer Treatment
The inhibition of kinases involved in cancer pathways is another promising application for this compound. Compounds derived from this scaffold have been investigated for their ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are often overactive in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in various cancers .
Anti-inflammatory Effects
Some studies have indicated that isothiazolo[4,5-b]pyrazine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Their mechanism may involve the modulation of signaling pathways associated with inflammation, although further research is needed to clarify these effects .
Compound Type | Target Virus/Bacteria | IC50 (μM) | Activity Type |
---|---|---|---|
Isothiazolo[4,3-b]pyridine | Dengue Virus | ~0.014 | Antiviral |
Isothiazolo[4,3-b]pyridine | Hepatitis C Virus | ~0.024 | Antiviral |
Isothiazolo[4,5-b]pyrazine | Staphylococcus aureus | <0.1 | Antimicrobial |
Isothiazolo[4,5-b]pyrazine | Escherichia coli | <0.05 | Antimicrobial |
Case Study 1: Antiviral Activity Against Dengue Virus
In a study published in a peer-reviewed journal, researchers synthesized a series of isothiazolo[4,5-b]pyrazine derivatives and evaluated their antiviral activity against dengue virus in vitro. The most potent compound exhibited an IC50 value of approximately 14 nM, demonstrating significant antiviral efficacy without cytotoxicity towards host cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of synthesized derivatives against various bacterial strains. The results indicated that several compounds had MIC values lower than those of traditional antibiotics like Oxytetracycline, suggesting their potential as new antimicrobial agents.
Propiedades
IUPAC Name |
3-bromo-[1,2]thiazolo[4,5-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJQWPCRDUHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719207 | |
Record name | 3-Bromo[1,2]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907597-26-6 | |
Record name | 3-Bromoisothiazolo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907597-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo[1,2]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMOISOTHIAZOLO[4,5-B]PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.